
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is a complex organic compound that falls under the category of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by its unique structure, which includes multiple ether linkages and a butoxyethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions typically include moderate temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an aldehyde or a primary alcohol, depending on the reducing agent used.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Aldehyde or primary alcohol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Found in pineapple oil and used in fragrances.
Isopentyl acetate: A constituent of banana oil and used in flavors.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is unique due to its multiple ether linkages and the presence of a butoxyethyl ester group.
Propiedades
Número CAS |
63021-22-7 |
|---|---|
Fórmula molecular |
C18H34O9 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[2-(2-butoxyethoxycarbonyloxy)ethoxy]ethyl 2-butoxyethyl carbonate |
InChI |
InChI=1S/C18H34O9/c1-3-5-7-21-9-13-24-17(19)26-15-11-23-12-16-27-18(20)25-14-10-22-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
ZCVOIHBQBQVHGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)OCCOCCOC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


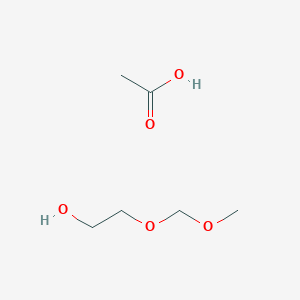
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
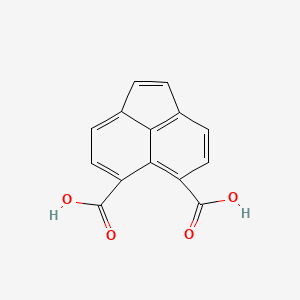
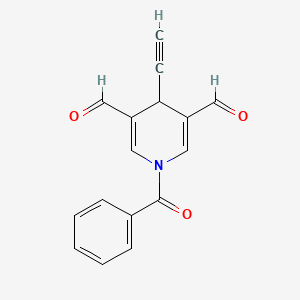


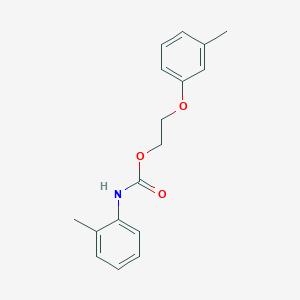
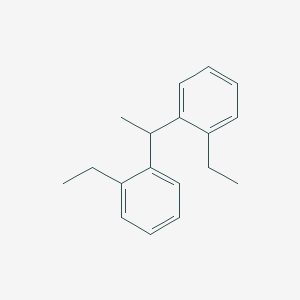

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

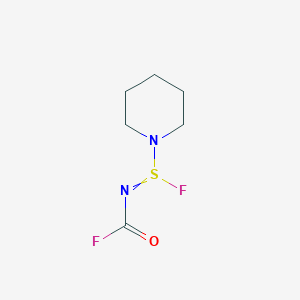
![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
